(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid is derived from the following components:
- Parent Chain : Prop-2-enoic acid (a three-carbon chain with a double bond between carbons 2 and 3, terminated by a carboxylic acid group).
- Substituents :
- 2,3-Dimethyl : Methyl groups attached to carbons 2 and 3 of the prop-2-enoic acid backbone.
- 3-[(1-Cyanocyclohexyl)carbamoyl] : A carbamoyl group (-CONH-) linked to a 1-cyanocyclohexyl moiety, attached to carbon 3 of the parent chain.
The Z descriptor specifies the stereochemical configuration at the double bond, indicating that the higher-priority groups on each carbon are on the same side. This designation follows the Cahn–Ingold–Prelog (CIP) priority rules, which prioritize substituents based on atomic number and bonding hierarchy.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₃H₁₈N₂O₃ , with a molecular weight of 250.29 g/mol (Table 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ | |
| Molecular Weight (g/mol) | 250.29 | |
| CAS Number | 1148027-01-3 |
Key Functional Groups :
- Carboxylic Acid (-COOH) : Contributes to acidity and hydrogen-bonding capability.
- Carbamoyl (-CONH-) : Facilitates interactions with biological targets via hydrogen bonding.
- Cyano (-C≡N) : Enhances dipole-dipole interactions and electronic effects.
Stereochemical Configuration and Z-Isomer Specificity
The Z configuration is determined using the CIP rules:
- Priority Assignment :
- Carbon 2 : Methyl group (priority 1) and hydrogen (priority 2).
- Carbon 3 : Carbamoyl group (priority 1) and methyl group (priority 2).
- Configuration : The higher-priority groups (methyl on C2 and carbamoyl on C3) are on the same side, satisfying the Z descriptor.
This stereochemistry is critical for biological activity, as spatial arrangement influences receptor binding and catalytic interactions.
Comparative Analysis of Synonymous Naming Conventions
Key Differences :
- Parent Chain Selection :
- Butenoic Acid (C₄H₆O₂): Longer chain but less substituted.
- Prop-2-enoic Acid (C₃H₄O₂): Shorter chain with higher substituent density, adhering to IUPAC’s “maximum substituents” rule.
- Substituent Positioning :
- The 3-carbamoyl group in the IUPAC name reflects its attachment to carbon 3 of the prop-2-enoic acid backbone.
- In the butenoic acid synonym, the 4-carbamoyl group arises from alternative numbering.
Properties
IUPAC Name |
(Z)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBDXXURSIWBY-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/C(=O)O)/C(=O)NC1(CCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Coupling with dimethylprop-2-enoic acid: The cyanocyclohexyl group is then coupled with dimethylprop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Hydrogenation of the α,β-Unsaturated System
The (2Z)-configured double bond in the prop-2-enoic acid backbone is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under H₂ gas, the double bond can be reduced to yield a saturated carboxylic acid derivative:
Conditions : Room temperature, 1–3 atm H₂, ethanol solvent .
Esterification of the Carboxylic Acid Group
The free carboxylic acid can react with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) to form esters:
Example : Reaction with methanol yields the methyl ester, useful for derivatization in analytical applications .
Amide Hydrolysis
The carbamoyl group (-CONH-) linking the cyclohexylcyanide moiety can undergo hydrolysis:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Conditions : Reflux in 6M HCl or 2M NaOH for 4–6 hours .
Nitrile Group Hydrolysis
The 1-cyanocyclohexyl substituent can be hydrolyzed to a carboxylic acid under strong conditions:
Conditions : Concentrated H₂SO₄ at 150°C for 8–12 hours .
Electrophilic Addition Reactions
The α,β-unsaturated system can undergo bromination or epoxidation:
-
Bromination :
-
Epoxidation :
Conditions : Bromine in CCl₄ (0°C) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .
Oxidative Cleavage
Oxidizing agents like KMnO₄ or OsO₄ can cleave the double bond:
Conditions : Acidic KMnO₄ at 60°C .
Cyclization Reactions
Intramolecular reactions between the carboxylic acid and carbamoyl groups could form γ-lactams under dehydrating conditions:
Conditions : Phosphorus pentachloride (PCl₅) in anhydrous DCM .
Structural Influences on Reactivity
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H18N2O3
- Molar Mass : 250.29 g/mol
- Density : 1.18 g/cm³
- Boiling Point : 525.2 °C
- pKa : 4.30
These properties contribute to its reactivity and suitability for various applications.
Chemistry
In the field of chemistry, (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid serves as a building block for synthesizing more complex molecules. Its structure allows for diverse modifications, which can lead to the development of novel compounds with specific properties.
Biology
Biologically, this compound is being investigated for its potential as a biochemical probe to study enzyme interactions. Research indicates that it may influence enzyme activity, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties , particularly in:
- Anti-inflammatory activities : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
- Anticancer activities : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent.
Industry
Industrially, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable the formulation of advanced materials that can be applied in various sectors, including pharmaceuticals and polymers.
Table 1: Summary of Research Findings
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on cultured human cells. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. In vitro tests showed IC50 values in the low micromolar range against breast cancer cells, suggesting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, with the CAS number 1148027-01-3, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molar mass of 250.29 g/mol. Key physical properties include:
- Density : 1.18 g/cm³ (predicted)
- Boiling Point : 525.2 °C (predicted)
- pKa : 4.30 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molar Mass | 250.29 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 525.2 °C |
| pKa | 4.30 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a herbicide and its effects on various biological systems.
Research indicates that this compound may function through inhibition of specific enzymatic pathways involved in plant growth and development, particularly by targeting the synthesis of essential amino acids or disrupting metabolic pathways critical for herbaceous plants .
Case Studies and Research Findings
- Herbicidal Activity
- Toxicological Assessments
-
Pharmacological Potential
- Preliminary pharmacological studies indicate potential anti-inflammatory properties, with the compound showing promise in modulating inflammatory pathways in vitro. Further research is required to elucidate its efficacy and mechanism of action in biological systems beyond herbicidal applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally related analogs, focusing on functional groups, molecular properties, and crystallographic insights.
Key Structural Analogs
The most relevant analogs include derivatives sharing the 1-cyanocyclohexyl group or carbamoyl-enoic acid framework. Examples from the Enamine Ltd. catalogue () and literature are highlighted below:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Functional Groups | Key Features |
|---|---|---|---|---|---|
| (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid (Target) | C₁₅H₂₁N₂O₃ | 277.34 | Not Provided | Enoic acid, carbamoyl, cyanocyclohexyl | Z-configuration, conjugated π-system |
| 2-(1-cyanocyclohexyl)acetamide | C₉H₁₄N₂O | 175.18 | 892549-17-6 | Acetamide, cyanocyclohexyl | Simpler backbone, no conjugated acid |
| (2Z)-2,3-dichloroprop-2-enoyl chloride | C₃H₃Cl₂O | 156.96 | Not Provided | Enoyl chloride, dichloro-substituent | Reactive acylating agent |
Functional Group Analysis
- Target Compound: The enoic acid group enables hydrogen-bonding interactions (e.g., with water or protein residues), while the carbamoyl and cyanocycloclohexyl groups contribute to hydrophobicity and steric bulk. The Z-configuration may influence binding selectivity .
- 2-(1-cyanocyclohexyl)acetamide: Lacks the acidic proton and conjugated system of the target compound, reducing its capacity for ionic interactions. The acetamide group may participate in hydrogen bonding but with lower acidity compared to the enoic acid .
- (2Z)-2,3-dichloroprop-2-enoyl chloride: The dichloro and enoyl chloride groups enhance electrophilicity, making this compound highly reactive toward nucleophiles (e.g., amines or alcohols).
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: Likely exhibits a hydrogen-bonded network involving the enoic acid (–COOH) and carbamoyl (–CONH–) groups, as observed in similar structures. Graph set analysis (as per Etter’s rules) may reveal motifs like $ \mathbf{R_2^2(8)} $ chains or $ \mathbf{D} $ patterns .
- 2-(1-cyanocyclohexyl)acetamide: The acetamide’s –NH₂ and carbonyl groups may form dimers or chains, but the absence of an acidic proton limits three-dimensional network formation.
Reactivity and Stability
- The dichloroenoyl chloride derivative’s high reactivity contrasts with the target’s stability under ambient conditions, underscoring the role of electron-withdrawing groups (e.g., –Cl vs. –CN) in modulating reactivity.
Research Findings and Data Validation
- Crystallographic Validation : The target compound’s structure would require validation via PLATON or CIF-checking tools to ensure geometric accuracy and absence of disorders, as emphasized in modern crystallographic practice .
- Synthetic Accessibility: The 1-cyanocyclohexyl group is commercially available (e.g., Enamine Ltd. Building Blocks), suggesting feasible synthesis routes for analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, and what key reaction parameters influence yield and selectivity?
- Methodological Answer : The synthesis often involves multicomponent coupling reactions mediated by transition metals. For example, zirconium- or palladium-catalyzed reactions enable the integration of nitriles and carbamoyl groups via Si–C or C≡N bond cleavage and reorganization . Key parameters include:
- Catalyst selection : Palladium facilitates C–C bond formation (e.g., coupling of silylaryl bromides with alkynes) , while zirconium mediates nitrile insertion into strained silacycles .
- Steric effects : Bulky nitriles (e.g., tert-butyl cyanide) can halt intermediates for selective functionalization .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) and controlled heating (60–80°C) improve regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR : The (2Z)-configuration is confirmed via -NMR coupling constants ( for trans-olefin protons). The cyclohexyl carbamoyl group shows distinct -NMR signals at δ 155–160 ppm (C=O) and δ 115–120 ppm (C≡N) .
- IR : Stretching bands at ~2250 cm (C≡N) and ~1680 cm (carbamoyl C=O) validate functional groups .
- HRMS : Exact mass analysis (e.g., [M+H]) confirms molecular formula and purity .
Q. What preliminary biological screening approaches assess the therapeutic potential of this compound?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme inhibition : Test against serine hydrolases or proteases using fluorogenic substrates, given structural analogs’ activity .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting IC values .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) can identify interactions .
Advanced Research Questions
Q. How can steric hindrance during the incorporation of the 1-cyanocyclohexyl group be mitigated?
- Methodological Answer : Steric hindrance in the carbamoyl moiety is addressed by:
- Pre-organizing intermediates : Use strained silacyclopropanes or zirconacycles to pre-activate the nitrile component, reducing steric clash during coupling .
- Stepwise synthesis : Introduce the cyclohexyl group before the carbamoyl moiety via sequential Pd-catalyzed amidation and cyanidation .
- Solvent optimization : Low-polarity solvents (e.g., toluene) reduce aggregation of bulky intermediates .
Q. How do transition metal catalysts (Pd, Zr, Rh) influence mechanistic pathways in synthesizing enoic acid derivatives?
- Methodological Answer :
- Palladium : Catalyzes oxidative addition and migratory insertion, enabling C–C bond formation (e.g., coupling of silylaryl bromides with alkynes) .
- Zirconium : Mediates Si–C bond cleavage and nitrile insertion, forming heterocyclic intermediates (e.g., pyrrolo[3,2-c]pyridines) .
- Rhodium : Activates robust Si–Csp bonds under mild conditions for silacycle formation, offering complementary pathways .
Q. What computational methods model the compound’s conformation and predict biological interactions?
- Methodological Answer :
- Conformational analysis : Density Functional Theory (DFT) optimizes the (2Z)-configuration and assesses steric strain in the cyclohexyl group .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds with the carbamoyl and cyano groups .
- MD simulations : Assess stability in biological membranes using GROMACS, focusing on hydrophobic interactions from dimethylpropene .
Q. How can contradictory data on reaction outcomes with different metal catalysts be resolved?
- Methodological Answer :
- Mechanistic studies : Use isotopic labeling (e.g., -nitriles) to track bond cleavage/reorganization pathways in Zr- vs. Pd-catalyzed reactions .
- Kinetic profiling : Compare rate constants (e.g., via in situ IR) to identify rate-determining steps influenced by metals .
- Cross-coupling validation : Replicate reactions with mixed catalysts (e.g., Pd/Zr) to isolate competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
